molecular formula C13H18O9 B2899909 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose CAS No. 4049-33-6

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose

Cat. No. B2899909
CAS RN: 4049-33-6
M. Wt: 318.278
InChI Key: MJOQJPYNENPSSS-XQHKEYJVSA-N
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Description

1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose is a useful research chemical compound used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . It is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics. It also contributes to the study of diabetes and neurodegenerative diseases .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose has been confirmed through various methods such as 1H NMR . The molecular formula is C13H18O9 .


Physical And Chemical Properties Analysis

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is a solid at 20°C . Its molecular weight is 318.28 g/mol .

Scientific Research Applications

Selective Cleavage in Glycosyl Residues

This compound is used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . This process is crucial in the study of carbohydrates and their derivatives.

Synthesis of Disaccharides

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is used in the synthesis of disaccharides . Disaccharides are a type of carbohydrate that includes sugars like sucrose and lactose.

Preparation of D-glucose-6-phosphate

This compound plays a role in the preparation of D-glucose-6-phosphate . D-glucose-6-phosphate is an important molecule in both glycolysis and the pentose phosphate pathway.

Study of Substrates for Inositol Synthase

Phosphorylated derivatives of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose have proven valuable in the study of substrates for inositol synthase . Inositol synthase is an enzyme that plays a key role in the inositol phosphate metabolism pathway.

Preparation of Anionic Surfactants

This compound is also used for the preparation of anionic surfactants . Anionic surfactants are commonly used in soaps and detergents.

Future Directions

1,2,3,4-Tetra-O-acetyl-D-xylopyranose is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics . This suggests that future research may focus on exploring its potential uses in the development of new therapeutic agents.

properties

IUPAC Name

[(3R,4S,5R,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-XQHKEYJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4049-33-6
Record name 1,2,3,4-tetra-O-acetyl-beta-D-xylopyranoside
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